2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline core can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylic acid group on the quinoline can be esterified with 2-(4-Methylphenyl)-2-oxoethyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromine atom on the quinoline ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Material Science: As a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: As an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylate: Lacks the bromine and methyl groups, which might affect its biological activity and chemical reactivity.
6-Bromo-2-phenylquinoline-4-carboxylate: Similar structure but without the 4-Methylphenyl and 3,4-dimethylphenyl groups.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is unique due to the presence of multiple substituents that can influence its electronic properties, steric hindrance, and overall biological activity. These modifications can enhance its specificity and potency in various applications.
Properties
Molecular Formula |
C27H22BrNO3 |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C27H22BrNO3/c1-16-4-7-19(8-5-16)26(30)15-32-27(31)23-14-25(20-9-6-17(2)18(3)12-20)29-24-11-10-21(28)13-22(23)24/h4-14H,15H2,1-3H3 |
InChI Key |
QJMKSJGAWYIPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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